

Biological activities of Tetrahydrofuran-2,5-dicarboxylic acid and its derivatives.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Tetrahydrofuran-2,5-dicarboxylic acid

Cat. No.: B1605205

[Get Quote](#)

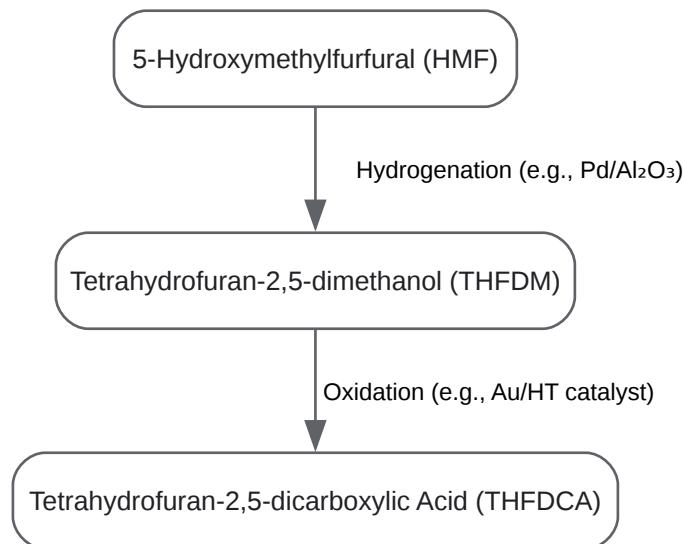
An In-depth Technical Guide to the Biological Activities of **Tetrahydrofuran-2,5-dicarboxylic Acid** and Its Derivatives

Introduction to Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is a bio-based platform chemical that has garnered significant attention for its potential applications in the synthesis of sustainable polymers and as a precursor to valuable industrial chemicals.^[1] Structurally, it is a saturated heterocyclic dicarboxylic acid with the molecular formula C₆H₈O₅.^[2]^[3] The tetrahydrofuran ring provides a stable, non-aromatic core, and the two carboxylic acid groups offer versatile points for chemical modification, particularly for polymerization reactions.

Physicochemical Properties

The properties of THFDCA make it a suitable monomer for various polymerization processes.


Property	Value
Molecular Formula	C ₆ H ₈ O ₅
Molecular Weight	160.12 g/mol [3]
Melting Point	106-109 °C [1]
Boiling Point	425.5 °C [1]
Relative Density	1.535 g/mL [1]

Synthesis from Biomass

A key advantage of THFDCA is its potential to be synthesized from renewable biomass resources, positioning it as a sustainable alternative to petroleum-derived chemicals. The primary route for its synthesis involves the conversion of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of C6 sugars.[\[4\]](#)[\[5\]](#)

The synthesis of THFDCA from HMF is a two-step process:

- Hydrogenation of HMF: The furan ring and the aldehyde group of HMF are reduced to form tetrahydrofuran-2,5-dimethanol (THFDM). This step is typically carried out using a catalyst such as Palladium on alumina (Pd/Al₂O₃).[\[4\]](#)
- Oxidation of THFDM: The two hydroxyl groups of THFDM are then oxidized to carboxylic acids to yield THFDCA. This oxidation can be achieved using various catalytic systems, including gold nanoparticle catalysts supported on hydrotalcite.[\[4\]](#)

[Click to download full resolution via product page](#)

Synthesis of THFDCA from HMF.

Role as a Bio-based Platform Chemical

The primary application of THFDCA is as a monomer for the production of bio-based polyesters, polyamides, and polyurethanes.[1][6] These polymers have potential applications in packaging, textiles, and engineering plastics. Notably, polyesters derived from THFDCA are being explored as alternatives to petroleum-based plastics like polyethylene terephthalate (PET).[7][8][9]

Biological Activities of Tetrahydrofuran and Furan Derivatives

While THFDCA itself is primarily valued as a chemical building block, its structural relatives, particularly furan and dihydrofuran derivatives, have shown a range of interesting biological activities. This section will explore the anticancer, antimicrobial, and enzyme inhibitory properties of these derivatives.

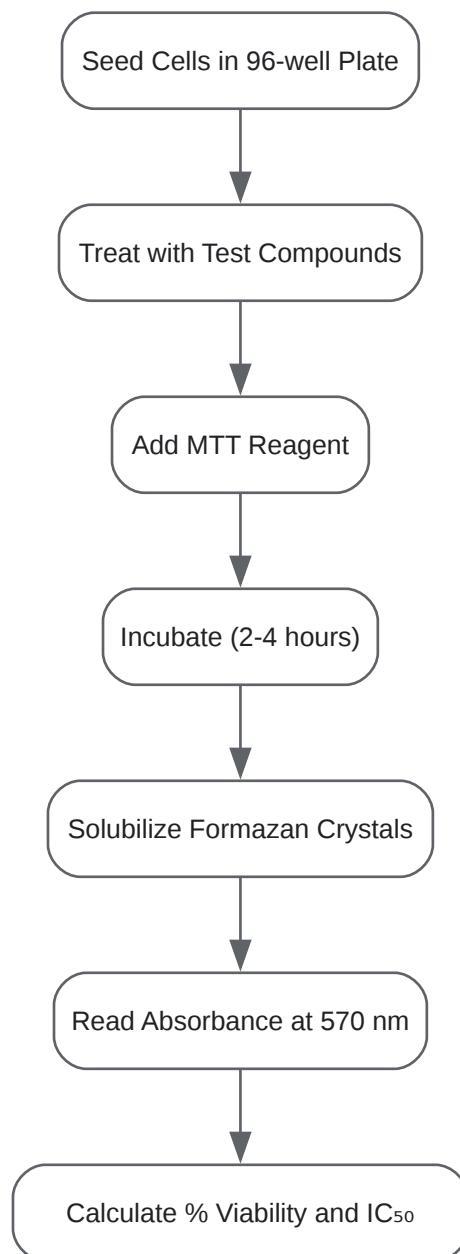
Anticancer Activity

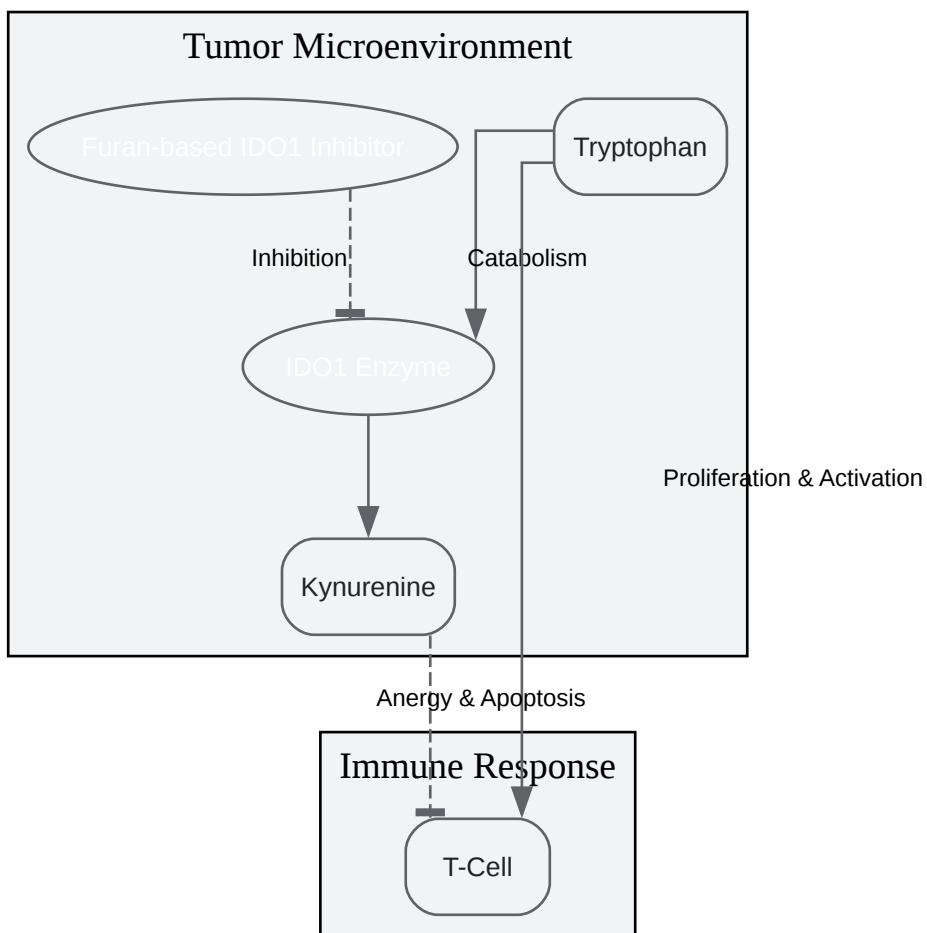
Several studies have reported the synthesis of novel 2,5-dihydrofuran derivatives and their evaluation as potential anticancer agents.[10][11] These compounds have been shown to exert

cytotoxic effects against various human cancer cell lines.

Compound/Derivative Class	Cancer Cell Line(s)	Reported IC ₅₀ Values	Reference(s)
Novel 2,5-dihydrofuran derivatives	HeLa, SW480, A-549, QGY-7701	Varies by compound; some in the low micromolar range.	[10]
Ciminalum-4-thiazolidinone hybrids	Leukemia, Colon, CNS, Ovarian	Submicromolar to low micromolar range.	[12]
Furan- and Europyrimidine-based derivatives	A549, HT-29, HepG2, MCF-7	6.66 μ M to 8.51 μ M for the most potent compounds.	[13]

Experimental Protocol: MTT Assay for Cytotoxicity


The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic potential of chemical compounds.[14][15]


Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Methodology:

- **Cell Seeding:**
 - Harvest and count the desired cancer cells.
 - Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:**

- Prepare serial dilutions of the test compounds in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Absorbance Measurement and Data Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
 - Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sugar-energy.com [sugar-energy.com]
- 2. Tetrahydrofuran-2,5-dicarboxylic acid | 6338-43-8 | Benchchem [benchchem.com]
- 3. Tetrahydrofuran-2,5-dicarboxylic acid | C6H8O5 | CID 237334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]

- 5. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran-2,5-dicarboxylic acid | 6338-43-8 | FT28127 [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. specialchem.com [specialchem.com]
- 10. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Furan- and Europyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. atcc.org [atcc.org]
- To cite this document: BenchChem. [Biological activities of Tetrahydrofuran-2,5-dicarboxylic acid and its derivatives.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605205#biological-activities-of-tetrahydrofuran-2-5-dicarboxylic-acid-and-its-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com